1-isopropyl-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone]
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Overview
Description
1-Isopropyl-1H-indole-2,3-dione is a solid compound with a molecular weight of 189.21 . Its IUPAC name is 1-isopropyl-1H-indole-2,3-dione and it has an InChI code of 1S/C11H11NO2/c1-7(2)12-9-6-4-3-5-8(9)10(13)11(12)14/h3-7H,1-2H3 .
Synthesis Analysis
A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis
The molecular structure of 1-isopropyl-1H-indole-2,3-dione can be viewed using Java or Javascript . The InChI code for this compound is 1S/C11H11NO2/c1-7(2)12-9-6-4-3-5-8(9)10(13)11(12)14/h3-7H,1-2H3 .Chemical Reactions Analysis
The combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process for two principal reasons: (i) Fischer indolisation and indole N-alkylation are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers, hence are ideal within one-pot, multicomponent reaction cascades; (ii) indole N-alkylation is rapid (commonly < 1 hour) and whilst Fischer indolisation displays more varied reaction rate, use of microwave irradiation often leads to short reaction times (<10 minutes) .Physical and Chemical Properties Analysis
1-Isopropyl-1H-indole-2,3-dione is a solid compound with a molecular weight of 189.21 .Scientific Research Applications
Molecular Properties and Reaction Mechanisms
Research on compounds closely related to 1-isopropyl-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] includes studies on their molecular properties and reaction mechanisms. For instance, Kandemirli et al. (2015) investigated the molecular properties and reaction mechanism of synthesized isatin thiosemicarbazone and its metal complexes, using spectral data and elemental analysis to confirm structures, alongside theoretical calculations to understand electronic transitions and charge transfer interactions (Kandemirli et al., 2015).
Synthesis and Chemical Interactions
The synthesis of related compounds through innovative methods offers insights into their chemical interactions and potential applications. Zheng and Hua (2014) developed a practical and efficient method for indole synthesis from aryl hydrazines using hydrazone as a directing group, showcasing a scalable approach for accessing unprotected indoles with high step economy (Liyao Zheng & R. Hua, 2014).
Photolytic Behavior and Applications
The photolytic behavior of similar compounds has been explored for potential applications in photoprotection and as UV absorbers. Dimitrijević et al. (2016) studied the photolytic behavior of 1H-indole-2,3-dione hydrazone variants, suggesting their utility as UV absorbers in pharmaceutical and cosmetic industries due to their photoprotective functions (Dimitrijević et al., 2016).
Biological Activities and Applications
The exploration of biological activities of these compounds reveals their potential in addressing health-related challenges. Banerjee et al. (2011) synthesized novel isatinyl thiosemicarbazones derivatives, evaluating their anti-HIV and anti-tubercular activities, highlighting the potential of these compounds in combating HIV-TB co-infection (Banerjee et al., 2011).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that 1-isopropyl-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] may also interact with multiple targets in the body.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 1-isopropyl-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] may interact with its targets in a way that results in one or more of these effects.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound affects multiple pathways, leading to a variety of downstream effects.
Result of Action
Given the range of biological activities associated with indole derivatives , it is likely that this compound has diverse effects at the molecular and cellular levels.
Properties
IUPAC Name |
3-[(4-fluorophenyl)diazenyl]-1-propan-2-ylindol-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O/c1-11(2)21-15-6-4-3-5-14(15)16(17(21)22)20-19-13-9-7-12(18)8-10-13/h3-11,22H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUICZEXYHDENAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1O)N=NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201157258 |
Source
|
Record name | 1-(1-Methylethyl)-1H-indole-2,3-dione 3-[2-(4-fluorophenyl)hydrazone] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201157258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
320422-07-9 |
Source
|
Record name | 1-(1-Methylethyl)-1H-indole-2,3-dione 3-[2-(4-fluorophenyl)hydrazone] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201157258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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